3-(4-Chlorophenyl)oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI Key |
KLNDOFPXDAICOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorophenyl Oxetane and Its Derivatives
Intramolecular Cyclization Approaches in Oxetane (B1205548) Formation
The formation of the oxetane ring through intramolecular cyclization is a common and versatile strategy. These methods typically involve the formation of a carbon-oxygen bond from a suitably functionalized acyclic precursor.
The most prevalent method for forming the oxetane ring is the intramolecular Williamson etherification. acs.org This approach involves a base-mediated nucleophilic substitution where an alcohol attacks an aliphatic carbon at a 1,3-relationship, displacing a leaving group to form the C–O bond of the ring. acs.org
The synthesis of 3-(4-chlorophenyl)oxetane via this method would begin with an acyclic precursor such as 2-(4-chlorophenyl)propane-1,3-diol. The key steps involve:
Selective Monofunctionalization : One of the primary hydroxyl groups of the diol is selectively converted into a good leaving group. This is often achieved through tosylation or mesylation, or by conversion to a halide (e.g., bromide or iodide).
Base-Mediated Cyclization : The resulting halo-alcohol or sulfonate-ester alcohol is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The base deprotonates the remaining hydroxyl group, forming an alkoxide.
Intramolecular SN2 Attack : The newly formed alkoxide then acts as a nucleophile, attacking the carbon bearing the leaving group in an intramolecular SN2 reaction to close the four-membered ring.
Yields for this type of Williamson etherification can vary and are substrate-dependent, sometimes being modest due to competing side reactions like Grob fragmentation. acs.org However, this remains a foundational and frequently employed strategy for accessing complex oxetane-containing structures. acs.org
Table 1: Representative Reaction Scheme for Intramolecular Nucleophilic Substitution
| Step | Reactant | Reagents | Product | Purpose |
| 1 | 2-(4-chlorophenyl)propane-1,3-diol | TsCl, Pyridine (B92270) | 3-hydroxy-2-(4-chlorophenyl)propyl 4-methylbenzenesulfonate | Introduce a leaving group |
| 2 | 3-hydroxy-2-(4-chlorophenyl)propyl 4-methylbenzenesulfonate | NaH or KOtBu | This compound | Base-mediated cyclization |
Oxetan-3-one is a valuable and versatile building block for the synthesis of various 3-substituted oxetanes. researchgate.netnih.gov Its ketone functionality allows for a wide range of chemical transformations to introduce substituents at the C3 position. For the synthesis of this compound, a multi-step sequence starting from oxetan-3-one is a viable approach.
A common strategy involves a Grignard reaction followed by deoxygenation:
Nucleophilic Addition : Oxetan-3-one is reacted with a Grignard reagent, 4-chlorophenylmagnesium bromide. This nucleophilic addition to the carbonyl group yields the tertiary alcohol, 3-(4-chlorophenyl)oxetan-3-ol.
Deoxygenation/Reduction : The resulting tertiary alcohol must then be deoxygenated. This can be challenging but is often accomplished via a Barton-McCombie deoxygenation or by conversion of the alcohol to a suitable derivative (e.g., a thiocarbonyl) followed by radical-based reduction.
Alternatively, olefination followed by reduction provides another route:
Wittig Reaction : Oxetan-3-one can undergo a Wittig reaction with a phosphorus ylide, such as (4-chlorobenzyl)triphenylphosphonium bromide, to form the exocyclic alkene, 3-(4-chlorobenzylidene)oxetane.
Reduction : The double bond of the resulting alkene is then reduced, typically through catalytic hydrogenation (e.g., using H2 and a palladium catalyst), to afford the final product, this compound.
The rich chemistry of oxetan-3-one provides a foundation for creating a broad array of novel oxetanes that might otherwise be difficult to access. researchgate.net
Table 2: Synthetic Routes from Oxetan-3-one
| Route | Step 1: Reaction Type | Reagents for Step 1 | Intermediate | Step 2: Reaction Type | Reagents for Step 2 |
| A | Grignard Addition | 4-chlorophenylmagnesium bromide | 3-(4-chlorophenyl)oxetan-3-ol | Deoxygenation | e.g., Barton-McCombie conditions |
| B | Wittig Olefination | (4-chlorobenzyl)triphenylphosphonium bromide, base | 3-(4-chlorobenzylidene)oxetane | Catalytic Hydrogenation | H2, Pd/C |
Solid-phase synthesis offers a powerful method for the preparation of libraries of compounds, and this technique has been applied to the synthesis of substituted oxetanes. acs.org In this approach, a precursor molecule is anchored to a polymer resin, and subsequent chemical transformations, including the key cyclization step, are performed on the solid support. nih.gov The final product is then cleaved from the resin.
This methodology was reported for the preparation of 3,3-disubstituted oxetanes using a sulfone linker on either a polystyrene or a PEG resin. acs.org The polymer-bound precursor was synthesized from a polymer-bound sulfonyl chloride and an appropriate diol. acs.org While direct base-mediated cyclization with sodium hydride proved unsuccessful, treatment with potassium tert-butoxide (KOtBu) resulted in improved yields. acs.org Although a specific synthesis of this compound using this method is not detailed, the established protocols for other 3-substituted oxetanes demonstrate the feasibility of adapting this technique for the target compound. acs.orgnih.gov This approach is particularly useful for creating peptidomimetics where an oxetane ring replaces a backbone amide bond. nih.gov
Photochemical Cycloaddition Reactions for Oxetane Scaffolds
Photochemical reactions provide a distinct and powerful means of constructing the oxetane ring system through the direct cycloaddition of a carbonyl compound and an alkene.
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane. wikipedia.orgrsc.orgorganic-chemistry.org This reaction represents one of the most direct and efficient methods for synthesizing the oxetane ring. chemrxiv.orgmagtech.com.cn
To synthesize a this compound derivative using this method, one could react an excited state of 4-chlorobenzaldehyde (B46862) with an alkene like 2-methylpropene. The mechanism involves the photoexcitation of the carbonyl group to its singlet (S1) or triplet (T1) excited state, which then adds to the alkene to form a diradical intermediate. rsc.orgorganic-chemistry.org Subsequent ring closure of the diradical yields the oxetane product.
The regio- and stereochemical outcomes of the Paternò-Büchi reaction are highly dependent on the nature of the reactants and the excited state involved (singlet vs. triplet). rsc.org
Regioselectivity : The addition is often governed by the stability of the intermediate diradical. For example, the reaction of an aromatic ketone with an alkene typically proceeds via the more stable benzylic radical intermediate.
Stereoselectivity : Reactions involving triplet excited states often proceed through a longer-lived diradical intermediate, which can allow for bond rotation before ring closure, potentially leading to a mixture of stereoisomers. Reactions from the singlet state can be more stereospecific. rsc.org
Controlling the stereochemistry is a key challenge, but high diastereoselectivity has been achieved in certain systems, for instance in the reaction of aromatic aldehydes with silyl (B83357) enol ethers. organic-chemistry.org Recent developments have also focused on using visible light and photocatalysts to mediate the reaction, enhancing its applicability and safety. chemrxiv.org
For applications requiring enantiomerically pure compounds, photochemical kinetic resolution has emerged as a viable strategy. acs.orgresearchgate.net This technique is used to resolve a racemic mixture of chiral oxetanes by selectively decomposing one enantiomer, thereby enriching the other. bohrium.com
The process involves irradiating a racemic mixture of the oxetane in the presence of a chiral photosensitizer, such as a derivative of thioxanthone. acs.orgbohrium.com The mechanism is as follows:
The chiral sensitizer (B1316253) is excited by light (e.g., λ = 398 nm). acs.org
The excited sensitizer preferentially interacts with one enantiomer of the oxetane, often through specific interactions like two-point hydrogen bonding. acs.orgresearchgate.net
Energy is transferred from the sensitizer to this specific enantiomer, promoting it to an excited state.
The excited enantiomer undergoes a photochemical decomposition, typically a retro-Paternò-Büchi reaction, breaking down into the starting carbonyl and alkene components. acs.orgbohrium.com
The other, unreactive enantiomer remains, resulting in an enantiomerically enriched sample of the oxetane.
This method has been successfully applied to chiral spirocyclic oxetanes, achieving excellent enantiomeric excesses (93–99% ee) and moderate yields (37–50%). acs.orgbohrium.com While not specifically documented for this compound, the principles of this kinetic resolution offer a promising and operationally simple pathway to access enantiopure 3-aryl oxetanes. acs.org
Catalytic Strategies for Oxetane Synthesis
The construction of the strained four-membered oxetane ring presents a significant synthetic challenge. acs.org Catalytic strategies have emerged as powerful tools to overcome this, enabling efficient and selective access to functionalized oxetane scaffolds.
While traditional oxetane syntheses often rely on intramolecular C-O bond formation (Williamson etherification), methods involving transition-metal-catalyzed C-C bond formation have gained traction. These strategies offer alternative pathways to construct the core oxetane structure.
Rhodium-catalyzed processes have been developed for the synthesis of substituted oxetanes. One notable strategy involves the Rh(II)-catalyzed O-H insertion and subsequent C-C bond-forming cyclization of diazo compounds. This method provides access to a wide variety of functionalized oxetanes, including 3-aryl substituted derivatives, in high yields. The reaction proceeds through the formation of a rhodium carbene, which undergoes intramolecular cyclization to form the strained four-membered ring.
Iridium-catalyzed reactions have also been employed, particularly for the enantioselective synthesis of oxetanes bearing complex stereocenters. For instance, the iridium-catalyzed C-C coupling of primary alcohols with vinyl epoxides, such as isoprene (B109036) oxide, can generate neopentyl glycols. These intermediates can then be cyclized to form 2,3-trisubstituted oxetanes. This methodology highlights the potential for creating chiral oxetanes with high levels of diastereo- and enantioselectivity. Another approach involves the photoredox-catalyzed generation of a radical alpha to an alcohol via a hydrogen atom transfer (HAT) process, which can then be trapped to initiate a sequence culminating in oxetane formation.
| Catalyst System | Precursors | Product Type | Key Features |
| Rhodium(II) acetate | Diazoacetoacetate and alcohol | Functionalized oxetane-2,2-dicarboxylates | High yields, broad substrate scope including aryl substituents. |
| Iridium / Chiral Ligand | Primary alcohol and vinyl epoxide (e.g., isoprene oxide) | 2,3-trisubstituted oxetanes | High enantioselectivity, formation of all-carbon quaternary stereocenters. |
| Iridium photocatalyst | Alcohol and vinyl sulfonium (B1226848) ion | Spiro-oxetanes and functionalized oxetanes | C-H functionalization, mild reaction conditions. |
Brønsted acids serve as effective catalysts for the synthesis of functionalized oxetanes, particularly from 3-aryl-oxetan-3-ol precursors. These tertiary alcohols can be selectively activated by a Brønsted acid, such as Tf₂NH, to form a stabilized carbocation at the 3-position while keeping the oxetane ring intact. This reactive intermediate can then be trapped by various nucleophiles, such as alcohols, to form 3-alkoxy-3-aryloxetanes. This metal-free approach avoids the use of strong bases and alkylating agents, generating water as the only byproduct.
This strategy has also been extended to the synthesis of other heterocyclic systems. When 3-aryloxetan-3-ols are treated with a Brønsted acid in the presence of 1,2-diols, they can act as 1,2-bis-electrophiles. This leads to an annulation reaction where the diol first adds to the oxetane carbocation, followed by an intramolecular, acid-catalyzed ring-opening of the oxetane by the second hydroxyl group of the diol, ultimately forming functionalized 1,4-dioxanes.
| Catalyst | Oxetane Precursor | Nucleophile | Product |
| Tf₂NH | 3-Aryl-oxetan-3-ol | Simple Alcohols (R-OH) | 3-Alkoxy-3-aryl-oxetane |
| Tf₂NH | 3-Aryl-oxetan-3-ol | 1,2-Diols | Functionalized 1,4-Dioxane |
| Chiral Phosphoric Acid | Prefunctionalized hydroxy-ether oxetane | (Intramolecular) | Chiral 1,4-Dioxane |
The direct synthesis of oxetane carboxylic acids via oxidation is a crucial transformation. A patented process describes the oxidation of 3-hydroxymethyl-oxetanes to the corresponding oxetane-3-carboxylic acids using palladium and/or platinum catalysts. google.com The reaction is performed in an aqueous alkaline medium with an oxygen-containing gas at temperatures between 40°C and 100°C. google.com This method provides a direct route to valuable building blocks like 3-aryl-oxetane-3-carboxylic acid from the corresponding alcohol precursor.
| Catalyst | Substrate | Oxidant | Product | Yield |
| 5% Pd on Charcoal | 3-Ethyl-3-hydroxymethyl-oxetane | Oxygen (O₂) | 3-Ethyl-oxetane-3-carboxylic acid | 86.2% |
Data from patent US4824975A describing a representative example. google.com
While direct catalytic oxidation of the oxetane ring itself is not common, the oxidation of substituents attached to the ring is a key functional group interconversion. However, the stability of oxetane-carboxylic acids must be considered. Studies have shown that many oxetane-carboxylic acids are prone to unexpected isomerization into lactones, especially upon heating or over long-term storage at room temperature. nih.govacs.org This intramolecular reaction can sometimes be activated by Lewis acids, a category that can include palladium complexes under certain conditions. nih.govacs.org Therefore, conditions for any palladium-catalyzed process involving an oxetane-carboxylic acid must be chosen carefully to avoid undesired ring-opening isomerization. nih.gov Platinum complexes, particularly platinum(IV) compounds, are also known for their roles in oxidation reactions, though their specific application in the oxidation of oxetane carboxylic acids is less documented than palladium. nih.govmdpi.com
Post-Cyclization Functionalization and Derivatization of this compound Scaffolds
Once the this compound core is synthesized, its utility can be greatly expanded through post-cyclization functionalization and derivatization reactions. These transformations allow for the introduction of diverse chemical functionalities, enabling the exploration of a wider chemical space for applications such as drug discovery.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This reaction is highly effective for installing the 3-oxetanyl motif onto aromatic and heteroaromatic systems. An efficient approach involves a nickel- or palladium-mediated Suzuki coupling between an organoboron species and an organic halide.
For derivatizing a pre-formed this compound, one could envision a scenario where the chlorophenyl group is replaced with a different aryl group. A more common strategy, however, is to use the Suzuki reaction to build the 3-aryl oxetane structure itself. This can be achieved by coupling an aryl boronic acid (e.g., 4-chlorophenylboronic acid) with a suitable 3-halo-oxetane or an oxetane-3-ylboronic acid derivative with an aryl halide. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govvanderbilt.edu
| Coupling Partners | Catalyst / Ligand | Base | Product |
| Aryl Boronic Acid + 3-Iodooxetane | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-Aryloxetane |
| Oxetane-3-ylzinc Halide + Aryl Halide | NiCl₂(dppp) | N/A | 3-Aryloxetane |
Table represents generalized conditions for Suzuki-type couplings to form 3-aryloxetanes.
Functional group interconversions (FGIs) on substituents attached to the oxetane ring are essential for creating diverse derivatives while preserving the core heterocyclic structure. The stability of the oxetane ring is a key consideration, as it is sensitive to strongly acidic conditions which can promote ring-opening. chemrxiv.org However, the ring is remarkably stable to a variety of other reagents, including some oxidizing agents, reducing agents, and bases. nih.govacs.org
Common FGIs performed on oxetane scaffolds include:
Oxidation: Primary alcohols, such as a 3-hydroxymethyl-3-aryloxetane, can be oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid can be achieved using methods like TEMPO/PIDA or potassium permanganate (B83412) (KMnO₄). chemrxiv.org
Reduction: Carbonyl groups on the oxetane scaffold, such as in 3-formyl or 3-keto derivatives, can be reduced to alcohols using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). chemrxiv.org
Hydrolysis: Esters and nitriles attached to the oxetane ring can be hydrolyzed to carboxylic acids, typically under basic conditions to avoid acid-catalyzed ring cleavage. chemrxiv.org
Nucleophilic Substitution: Hydroxyl groups can be converted into good leaving groups (e.g., mesylates) and subsequently displaced by various nucleophiles to introduce halogens, azides, or other functionalities. chemrxiv.org
These transformations enable the synthesis of a wide array of derivatives from a common this compound intermediate, providing access to amides, esters, amines, and other functionalized molecules for further investigation.
Isomerization Reactions of 3,3-Disubstituted Oxetanes
Isomerization reactions of 3,3-disubstituted oxetanes represent a pathway to novel molecular scaffolds, often proceeding through ring-opening or rearrangement mechanisms. These transformations can be triggered by acidic conditions or heat, leading to the formation of more stable isomeric structures.
A notable isomerization pathway for certain 3,3-disubstituted oxetanes involves the intramolecular rearrangement of oxetane-carboxylic acids. acs.orgnih.gov Studies have shown that some oxetane-carboxylic acids are inherently unstable and can readily isomerize to form lactones, particularly upon heating or during storage at room temperature. acs.orgnih.gov This transformation is believed to proceed without the need for an external catalyst. nih.gov For instance, the careful acidification of the sodium salt of an oxetane-carboxylic acid can lead directly to a bicyclic lactone product. nih.gov While this highlights a potential instability, it also presents a synthetic opportunity to generate complex heterocyclic systems from oxetane precursors. nih.gov
Lewis and Brønsted acids can also catalyze the isomerization and rearrangement of 3,3-disubstituted oxetan-3-ols. nih.gov The treatment of 3-aryloxetan-3-ols with a Brønsted acid like Tf₂NH can initiate a cascade reaction with 1,2-diols to furnish 1,4-dioxanes. nih.gov This process involves the formation of an oxetane carbocation, which is then trapped by the diol, followed by an intramolecular ring-opening of the oxetane by the second hydroxyl group. nih.gov This method effectively transforms the oxetane ring into a larger, more complex heterocyclic system. Similarly, Lewis acids such as In(OTf)₃ have been employed to promote the synthesis of indolines from oxetanol precursors. nih.gov
It is important to note that the stability of the oxetane ring during these transformations is a critical factor. 3,3-disubstituted oxetanes generally exhibit greater stability towards external nucleophiles compared to their less substituted counterparts. nih.gov However, they can be susceptible to intramolecular ring-opening, especially under acidic conditions. nih.gov
Aza-Michael Addition for Oxetane Amino Acid Derivatives
The aza-Michael addition has emerged as a powerful and efficient method for the construction of carbon-nitrogen bonds, and it has been successfully applied to the synthesis of oxetane-containing amino acid derivatives. nih.govmdpi.combohrium.com This strategy typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing an oxetane ring.
A common precursor for this reaction is methyl 2-(oxetan-3-ylidene)acetate. nih.govmdpi.combohrium.com This key intermediate can be synthesized from oxetan-3-one through a Horner-Wadsworth-Emmons reaction. mdpi.com The subsequent aza-Michael addition of various amines to methyl 2-(oxetan-3-ylidene)acetate provides access to a diverse range of 3-substituted 3-(acetoxymethyl)oxetane compounds. nih.govmdpi.combohrium.com
The reaction conditions for the aza-Michael addition are generally mild, often involving heating the reactants in a suitable solvent. mdpi.com A variety of nitrogen nucleophiles can be employed, including heterocyclic aliphatic and aromatic amines. mdpi.com This versatility allows for the introduction of diverse functionalities into the final amino acid derivative.
| Amine Nucleophile | Product | Yield (%) |
| N-Boc-cycloaminylamines | 3-substituted 3-(acetoxymethyl)oxetane | Moderate to Good |
| Heterocyclic amines | Functionalized 3-substituted 3-(acetoxymethyl)oxetanes | Moderate to Good |
This table provides a generalized representation of yields based on available literature. Actual yields may vary depending on the specific substrates and reaction conditions.
The resulting oxetane amino acid derivatives are valuable building blocks for the synthesis of more complex molecules, such as peptides and other biologically active compounds. The structures of these novel heterocyclic amino acids are typically confirmed through spectroscopic methods, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy, as well as high-resolution mass spectrometry. nih.govmdpi.combohrium.com
Utilization of Oxetane Sulfonyl Fluoride (B91410) Reagents
A modern and versatile approach for the synthesis of 3,3-disubstituted oxetanes, including those with a 3-(4-chlorophenyl) substituent, involves the use of oxetane sulfonyl fluoride (OSF) reagents. nih.govspringernature.comnih.govacs.org This methodology is predicated on the generation of a reactive oxetane carbocation intermediate through an unusual defluorosulfonylation reaction pathway. nih.govnih.gov
The process is typically initiated by the mild thermal activation of a 3-aryl-3-oxetane sulfonyl fluoride. nih.govspringernature.com Upon heating, the sulfonyl fluoride group departs as sulfur dioxide and a fluoride ion, leading to the formation of a planar oxetane carbocation. springernature.com This reactive intermediate can then be trapped by a wide array of nucleophiles, leading to the formation of diverse 3,3-disubstituted oxetanes. nih.govnih.gov
A significant advantage of this method is its compatibility with a broad range of nucleophiles, including primary and secondary amines, anilines, and NH-azoles. nih.gov This allows for the direct coupling of amine libraries, providing rapid access to a variety of amino-oxetane derivatives. researchgate.net The reaction conditions are generally mild, often requiring only warming in the presence of a weak base to minimize side reactions. nih.gov
| Nucleophile | Product |
| Primary Amines | 3-Aryl-3-(alkylamino)oxetanes |
| Secondary Amines | 3-Aryl-3-(dialkylamino)oxetanes |
| Anilines | 3-Aryl-3-(arylamino)oxetanes |
| NH-Azoles | 3-Aryl-3-(azolyl)oxetanes |
This defluorosulfonylative coupling has been successfully employed in the synthesis of oxetane analogues of biologically active molecules and marketed drugs, showcasing its utility in medicinal chemistry programs. nih.gov The stability of the oxetane sulfonyl fluoride precursors, combined with their selective activation, makes them valuable reagents for the late-stage functionalization of complex molecules. springernature.com
In addition to the defluorosulfonylation pathway, under anionic conditions, oxetane sulfonyl fluorides can undergo a Sulfur-Fluoride Exchange (SuFEx) reaction to yield novel oxetane-sulfur(VI) derivatives. nih.govacs.org This dual reactivity further expands the synthetic utility of OSF reagents in accessing diverse oxetane-containing scaffolds. nih.gov
Advanced Characterization and Spectroscopic Analysis of 3 4 Chlorophenyl Oxetane and Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 3-(4-Chlorophenyl)oxetane, specific signals corresponding to the protons of the oxetane (B1205548) ring and the chlorophenyl group are expected. The aromatic protons on the para-substituted phenyl ring would typically appear as two distinct doublets in the downfield region (approximately δ 7.0-7.5 ppm) due to their chemical environment. The protons on the oxetane ring would exhibit more complex splitting patterns in the upfield region, typically between δ 4.0 and 5.0 ppm for the methylene (B1212753) protons adjacent to the oxygen atom and around δ 3.5-4.0 ppm for the methine proton at the 3-position, coupled to the adjacent methylene protons.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons (C₆H₄Cl) |
| Data not available | Data not available | Data not available | Oxetane Ring Protons (CH₂) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbon atoms of the oxetane ring and the chlorophenyl group. The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbon atoms of the oxetane ring would appear in the upfield region, with the carbons bonded to the oxygen atom (C2 and C4) resonating at a lower field (typically δ 60-80 ppm) compared to the C3 carbon.
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | Aromatic Carbons (C₆H₄Cl) |
| Data not available | Oxetane Ring Carbons (C2, C4) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this technique would be used to determine its retention time and to obtain its electron ionization (EI) mass spectrum. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would include the loss of the oxetane ring or the chlorophenyl group, providing further structural confirmation.
GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
|---|---|---|
| Data not available | Data not available | Molecular Ion (M⁺) |
| Data not available | Data not available | Fragment 1 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Characterization
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with other ions present in the solution (e.g., [M+Na]⁺). High-resolution ESI-MS can provide the exact mass of the molecule, which allows for the determination of its elemental composition.
ESI-MS Data for this compound
| Mass-to-Charge Ratio (m/z) | Ion Species |
|---|---|
| Data not available | [M+H]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the C-O-C stretching of the ether linkage in the oxetane ring would be expected around 1000-1100 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic oxetane ring would be observed around 2850-3000 cm⁻¹. The C-Cl stretching vibration would be visible in the fingerprint region, typically below 800 cm⁻¹.
IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| Data not available | C-O-C Stretch | Oxetane Ring |
| Data not available | Aromatic C-H Stretch | Chlorophenyl Group |
| Data not available | Aliphatic C-H Stretch | Oxetane Ring |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule and its packing within a crystal lattice. For derivatives of this compound, X-ray crystallography is indispensable for confirming stereochemistry, understanding the orientation of the chlorophenyl substituent relative to the oxetane ring, and analyzing intermolecular interactions that govern the solid-state properties of the material.
While a specific crystal structure for the parent compound, this compound, is not publicly available in the surveyed literature, extensive crystallographic studies have been conducted on closely related heterocyclic compounds bearing the 4-chlorophenyl moiety. These studies provide a clear framework for understanding the structural characteristics that this compound would likely exhibit.
An illustrative example is the detailed single-crystal X-ray diffraction study of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. iucr.org The analysis of this compound reveals critical structural details, particularly regarding the conformation of the 4-chlorophenyl group, which is of direct relevance.
The key findings from such crystallographic analyses are typically summarized in detailed tables. The data allows for a complete reconstruction of the molecular and crystal structure.
Table 1: Crystal Data and Structure Refinement for a Representative (4-Chlorophenyl)-substituted Heterocycle iucr.org
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈ClN₃O₂S |
| Formula Weight ( g/mol ) | 375.86 |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 8.9995 (5) |
| b (Å) | 16.7778 (11) |
| c (Å) | 12.3595 (8) |
| β (°) | 98.892 (6) |
| Volume (ų) | 1843.8 (2) |
| Z (molecules/unit cell) | 4 |
| Radiation Type | Mo Kα |
| Temperature (K) | 298 |
| μ (mm⁻¹) | 0.34 |
| Crystal Size (mm) | 0.65 × 0.60 × 0.24 |
In the structure of the example compound, the 4-chlorophenyl group is not planar with the attached pyrazolopyridine ring system. iucr.org The dihedral angle between the benzene (B151609) ring and the pyrazole (B372694) ring is 35.08 (10)°, and between the benzene ring and the pyridine (B92270) ring is 36.26 (9)°. iucr.org This twisting is a common feature in such biaryl systems, arising from the need to minimize steric hindrance between adjacent atoms. A similar non-planar arrangement would be expected for this compound, where the phenyl ring would be twisted relative to the plane of the oxetane ring.
Furthermore, analysis of related oxetane structures by X-ray diffraction reveals that the four-membered ring is not perfectly flat. acs.org Unsubstituted oxetane itself has a puckered conformation. acs.org The introduction of substituents, such as a 4-chlorophenyl group at the 3-position, would influence the degree of this puckering. acs.org
In cases where the molecule is chiral, X-ray crystallography on a single crystal of one enantiomer allows for the determination of the absolute stereochemistry. This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom (like chlorine) is present.
The crystal packing of these molecules is stabilized by a network of weak intermolecular interactions. In the case of the pyrazolopyridine derivative, weak C—H⋯O hydrogen bonds link the molecules together. iucr.org For other related compounds containing a chlorophenyl group, C—H⋯Cl, C—H⋯N, and π–π stacking interactions are observed to be significant in building the three-dimensional crystal lattice. iucr.orgbohrium.com Hirshfeld surface analysis is a modern computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts. iucr.orgbohrium.com
Due to the highly specific nature of the request and the limited availability of public research data on the computational and theoretical studies of this compound, a detailed article with extensive research findings and data tables cannot be generated at this time. Searches for scholarly articles and detailed computational analyses focusing specifically on this compound did not yield the in-depth information required to populate the requested sections on Quantum Chemical Calculations and Conformational Analysis and Dynamics.
General computational studies on related oxetane or chlorophenyl structures exist, but providing that information would deviate from the strict instruction to focus solely on this compound. To maintain scientific accuracy and adhere to the provided constraints, generating an article with fabricated or extrapolated data would be inappropriate.
Further research in the field of computational chemistry may produce the specific data required for such an article in the future.
Computational and Theoretical Studies on 3 4 Chlorophenyl Oxetane
In Silico Modeling of Molecular Interactions
In the realm of medicinal chemistry and drug discovery, in silico modeling has emerged as an indispensable tool for predicting and analyzing the interactions between small molecules and biological targets. For the compound 3-(4-Chlorophenyl)oxetane, computational studies are pivotal in elucidating its potential as a pharmacophore. These theoretical approaches allow for a detailed examination of its electronic and steric properties, providing insights into how it might bind to a protein's active site.
The conformational rigidity of the oxetane (B1205548) ring in this compound is a key feature that can be advantageous for receptor binding. Computational models suggest that this rigidity can reduce the entropic penalty upon binding to a biological target, potentially enhancing ligand-receptor complementarity. Furthermore, the presence of the 4-chlorophenyl group introduces specific electronic and lipophilic characteristics that significantly influence its interaction profile. The chlorine atom, being an electron-withdrawing group, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Molecular dynamics (MD) simulations can be employed to assess the stability of this compound within a protein's binding pocket over time. These simulations provide a dynamic view of the molecular interactions, helping to validate the binding modes predicted by other computational methods.
Molecular Docking Studies for Binding Affinity Assessment
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in assessing the binding affinity of potential drug candidates like this compound against various biological targets. The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the strength of the interaction, often expressed in terms of binding energy.
While specific molecular docking studies exclusively focused on this compound are not widely available in the public domain, the broader class of 3-aryl-oxetanes has been the subject of computational investigation in drug discovery programs. acs.orgacs.org For instance, in the development of inhibitors for various enzymes, the oxetane moiety is often introduced to fine-tune physicochemical properties and improve target affinity. acs.orgnih.gov Docking studies on related compounds have shown that the oxetane ring can act as a hydrogen bond acceptor and its substitution pattern significantly influences binding. acs.org
In a hypothetical molecular docking scenario, this compound would be evaluated against a specific protein target. The docking algorithm would generate various possible binding poses, and a scoring function would rank them based on their predicted binding affinity. The results would typically be presented in a data table, detailing the target protein, the docking score (e.g., in kcal/mol), and the key interacting amino acid residues.
For example, if this compound were to be docked against a kinase, the 4-chlorophenyl group might occupy a hydrophobic pocket, while the oxetane oxygen could form a hydrogen bond with a backbone amide of a key residue in the hinge region. The specific interactions and the calculated binding energy would provide a quantitative measure of its potential as an inhibitor for that particular kinase.
Without specific published research detailing the molecular docking of this compound, a representative data table cannot be generated. However, the principles of molecular docking provide a robust framework for the virtual screening and optimization of such compounds in the pursuit of novel therapeutics.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks
Oxetanes as Conformationally Constrained Bioisosteres and Structural Equivalents
In the realm of medicinal chemistry, the concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of drug design. The oxetane (B1205548) moiety, and by extension 3-(4-Chlorophenyl)oxetane, has proven to be a versatile bioisostere for several common functional groups.
Mimicking and Replacing gem-Dimethyl Groups
The 3,3-disubstituted oxetane unit serves as an excellent bioisostere for the gem-dimethyl group. The oxetane's oxygen atom introduces polarity, which can lead to a significant reduction in lipophilicity and an improvement in aqueous solubility compared to its gem-dimethyl counterpart. This allows medicinal chemists to retain the desirable steric and conformational properties of the gem-dimethyl group while improving the "drug-likeness" of the molecule. For instance, replacing a gem-dimethyl group with a 3-monosubstituted oxetane like this compound can still provide steric shielding while introducing a polar vector.
| Compound | Structure | Property | Value (Calculated/Estimated) |
|---|---|---|---|
| This compound | ![]() | cLogP | ~2.5 |
| Aqueous Solubility | Higher | ||
| 1-Chloro-4-(1,1-dimethylethyl)benzene | ![]() | cLogP | ~4.1 |
| Aqueous Solubility | Lower |
Equivalence to Carbonyl Functionalities
The carbonyl group is a ubiquitous functional group in organic chemistry and medicinal chemistry, participating in hydrogen bonding and dipolar interactions. However, it can also be a site of metabolic instability, susceptible to reduction or other enzymatic transformations. The oxetane ring, particularly when substituted at the 3-position, can act as a non-classical bioisostere of a carbonyl group. nih.gov
The oxygen atom in the oxetane ring is a hydrogen bond acceptor, similar to the carbonyl oxygen. The strained C-O-C bond angle in the oxetane ring enhances the accessibility of the oxygen lone pairs for hydrogen bonding. scirp.org Thus, replacing a carbonyl group with a 3-substituted oxetane can maintain key interactions with a biological target while improving metabolic stability. For example, this compound could be envisioned as a more stable surrogate for a 4-chlorophenyl ketone derivative.
| Compound | Structure | Property | Characteristic |
|---|---|---|---|
| This compound | ![]() | Hydrogen Bond Acceptor | Yes |
| Metabolic Stability | Generally Higher | ||
| 4'-Chloroacetophenone | ![]() | Hydrogen Bond Acceptor | Yes |
| Metabolic Stability | Susceptible to reduction |
Modulation of Physicochemical Properties for Enhanced Compound Performance
The incorporation of a 3-aryloxetane moiety, such as this compound, into a molecule can profoundly influence its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Impact on Aqueous Solubility and Lipophilicity (LogD)
A central theme in the application of oxetanes in drug discovery is their ability to enhance aqueous solubility and reduce lipophilicity. Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a key determinant of a drug's behavior. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
The introduction of the polar oxetane ring generally leads to a decrease in LogD. This effect is attributed to the presence of the oxygen atom, which can engage in hydrogen bonding with water molecules, thereby improving the compound's solubility in aqueous media. For a molecule like this compound, the oxetane's polarity helps to offset the lipophilicity of the chlorophenyl group. In comparative studies of matched molecular pairs, the replacement of a non-polar group with an oxetane has been shown to significantly lower LogD. acs.org
Influence on Metabolic Stability and Cytochrome P450 Metabolism
Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to a short duration of action and low bioavailability. The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes. nih.govorientjchem.org
The incorporation of an oxetane ring can enhance metabolic stability by blocking potential sites of oxidation. For instance, replacing a metabolically vulnerable methylene (B1212753) or methyl group with a more robust oxetane can prevent CYP-mediated hydroxylation. Furthermore, there is evidence to suggest that the presence of an oxetane can direct metabolism away from CYP pathways. scirp.org In some cases, oxetanes can be metabolized through hydrolysis by microsomal epoxide hydrolase (mEH), which represents a non-oxidative clearance pathway. scirp.org The stability of the oxetane ring itself is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. nih.gov For a 3-monosubstituted oxetane like this compound, the aryl group can provide some steric hindrance to enzymatic attack.
| Property | Effect of Oxetane Incorporation | Mechanism |
|---|---|---|
| Metabolic Stability | Generally Increased | Blocking of metabolically labile sites; steric hindrance to CYP enzymes. |
| CYP450 Metabolism | Can be Reduced | Directing metabolism to alternative pathways (e.g., mEH hydrolysis). |
Contribution to Three-Dimensionality and sp³-Richness
The oxetane ring is a non-planar, sp³-rich scaffold that can introduce a well-defined 3D geometry into a molecule. nih.gov This can lead to more specific interactions with biological targets and can help to escape the "flatland" of traditional aromatic-rich drug candidates. The incorporation of this compound can therefore serve to increase the sp³-character and three-dimensionality of a lead compound, potentially leading to improved pharmacological properties. The defined puckered conformation of the oxetane ring can also act as a conformational restraint, locking a molecule into a bioactive conformation. acs.org
Strategic Use as Building Blocks for Complex Molecular Architectures
The strained four-membered ring of this compound makes it a versatile and reactive building block in organic synthesis. Its unique structural and electronic properties are harnessed to construct intricate molecular frameworks, including chiral centers, diverse heterocyclic systems, and biomimetic structures. The presence of the 4-chlorophenyl group at the C3 position offers a site for further functionalization and influences the reactivity of the oxetane ring, making it a valuable synthon for creating complex molecules with potential applications in medicinal chemistry and materials science.
The creation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. This compound serves as a prochiral substrate from which chiral centers can be forged. The primary strategies involve the enantioselective synthesis of the oxetane itself or, more commonly, the asymmetric ring-opening of the pre-formed heterocycle.
Catalytic asymmetric nucleophilic opening of 3-substituted oxetanes provides a direct route to highly functionalized, enantiomerically enriched building blocks. rsc.org Chiral Brønsted acids or chiral Lewis acid complexes can be employed to activate the oxetane ring towards nucleophilic attack. beilstein-journals.org The nucleophile, upon attacking one of the methylene carbons (C2 or C4), opens the ring to form a 1,3-difunctionalized propane (B168953) derivative with a newly created stereocenter. The regioselectivity of the attack (C2 vs. C4) and the resulting stereochemistry are dictated by the nature of the catalyst and the nucleophile. For a substrate like this compound, the reaction with a nucleophile (Nu) in the presence of a chiral catalyst can yield chiral 1,3-diols or their derivatives, which are valuable precursors in natural product synthesis.
For instance, an asymmetric desymmetrization approach using a suitable chiral catalyst can differentiate between the two enantiotopic methylene groups of the oxetane. beilstein-journals.org This strategy has been effectively used for the synthesis of chiral tetrahydrothiophenes and other heterocycles from oxetane precursors. beilstein-journals.org
Table 1: Representative Asymmetric Ring-Opening Reactions of 3-Aryl Oxetanes
| Oxetane Substrate | Nucleophile | Catalyst Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 3-Aryl-oxetane | Thioester (intramolecular) | Chiral Brønsted Acid (Triflimide) | Chiral Tetrahydrothiophene | Moderate to High |
| 3-(Aryloxy)oxetane | Vinyl group (intramolecular) | Chiral Scandium-based Lewis Acid | Chiral 2,3-Dihydrobenzo[b]oxepine | Moderate |
| 3-Aryl-oxetane | Phenols (intramolecular) | Chiral Phosphoric Acid | Chiral 1,4-Benzoxazepine | Up to 90% |
Data extrapolated from studies on analogous 3-substituted oxetanes. beilstein-journals.org
The ring strain inherent in the oxetane core of this compound (approximately 25.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening and ring-expansion reactions, making it an excellent precursor for a variety of other heterocyclic systems. nih.govresearchgate.net These transformations allow chemists to convert the compact four-membered ring into larger, often more complex, five-, six-, or even medium-sized heterocycles. rsc.orgresearchgate.net
Common strategies include:
Ring Expansion: Lewis acid-mediated reactions can induce rearrangement and expansion of the oxetane ring. For example, reaction with specific reagents can lead to the formation of substituted tetrahydrofurans (five-membered rings) or tetrahydropyrans (six-membered rings). researchgate.net
Intramolecular Ring-Opening: If a nucleophilic group is tethered to the this compound core, an intramolecular cyclization can be triggered. A notable example is the tandem allylic amination and subsequent intramolecular ring-opening of N-aryl oxetan-3-amines, which has been used to synthesize seven- and eight-membered heterocycles like 1,4-oxazepanes and tetrahydro-2H-1,4-oxazocines. rsc.org This strategy demonstrates how the oxetane can act as a linchpin to construct challenging medium-sized rings. rsc.org
[n+2] Cycloadditions: The oxetane can participate as a two-atom component in formal cycloaddition reactions with various partners, leading to the formation of larger rings.
The 4-chlorophenyl substituent can modulate the electronic properties of the molecule, influencing the regioselectivity of ring-opening and potentially participating in subsequent synthetic transformations. magtech.com.cn
In medicinal chemistry, modifying peptides to improve their stability, bioavailability, and efficacy is a critical goal. Oxetanes have emerged as valuable tools for creating peptidomimetics and unnatural amino acids. nih.govwarwick.ac.uk The this compound scaffold can be derivatized to produce novel amino acid analogues where the 4-chlorophenyl group functions as an analogue of the phenylalanine or tyrosine side chain.
A key strategy involves the synthesis of 3-amino-3-(4-chlorophenyl)oxetane-carboxylic acid derivatives. nih.gov These molecules can be incorporated into peptide chains, introducing a rigid, four-membered ring into the backbone or as a side chain. The oxetane ring is metabolically stable and can act as a bioisosteric replacement for labile groups like amides or gem-dimethyl functionalities. beilstein-journals.org Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl group while altering the local conformation of the peptide. warwick.ac.uk This conformational constraint can lock the peptide into a bioactive shape, enhancing its binding affinity for a target receptor. mdpi.comresearchgate.net
Applications in Polymer Science and Materials Chemistry
The reactivity of the oxetane ring, particularly its propensity to undergo ring-opening polymerization, makes this compound a candidate for applications in polymer and materials science. It can be utilized both as a monomer to create linear polyethers and as a functional group to induce crosslinking in polymer networks.
Oxetanes are well-known to undergo cationic ring-opening polymerization (CROP) to produce polyethers. radtech.org This process is driven by the relief of ring strain and is typically initiated by strong acids or photo-acid generators. radtech.org The polymerization of a monomer like this compound would proceed via the attack of the oxygen atom of a monomer molecule on the activated, protonated oxetane ring of the growing polymer chain. acs.org
Table 2: Characteristics of Cationic Ring-Opening Polymerization (CROP) of Oxetanes
| Parameter | Description |
|---|---|
| Monomer Type | 3-substituted oxetanes (e.g., this compound) |
| Driving Force | High ring strain energy (approx. 107 kJ/mol) |
| Initiators | Brønsted acids, Lewis acids, Photo-acid generators (PAGs) |
| Mechanism | Cationic, proceeding through tertiary oxonium ion intermediates |
| Resulting Polymer | Linear polyether with pendant functional groups |
General characteristics applicable to the polymerization of this compound. radtech.orgradtech.org
Beyond serving as a primary monomer, the this compound moiety can be incorporated into other polymer systems as a pendant group to facilitate crosslinking. rsc.org This is achieved by first synthesizing a linear polymer (e.g., a polystyrene, polyacrylate, or fluorene-based copolymer) that contains the oxetane unit as a side chain.
Upon exposure to a trigger, such as heat or UV light in the presence of a photo-acid generator, the pendant oxetane rings can undergo cationic ring-opening polymerization. rsc.org Since each polymer chain contains multiple oxetane groups, this reaction creates covalent bonds between the chains, resulting in the formation of a stable, insoluble three-dimensional polymer network. This crosslinking process is highly effective for enhancing the morphological stability, thermal resistance, and mechanical properties of materials. This approach has been successfully applied to stabilize the active layer in bulk heterojunction solar cells, preventing phase separation of the polymer-fullerene blend over time and improving device longevity. rsc.org
Q & A
Basic: What are the common synthetic routes for preparing 3-(4-Chlorophenyl)oxetane, and what are their key challenges?
Methodological Answer:
The synthesis of this compound typically involves cyclization or ring-opening strategies. A common approach is the nucleophilic substitution of 3-oxetanone derivatives with 4-chlorophenyl Grignard or organozinc reagents. For example, Burkhard et al. (2010) highlight the use of 3-substituted oxetanes to avoid stereocenter formation, which simplifies purification . Challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., ring-opening under acidic conditions). Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to optimize yields.
Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound in multistep syntheses?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps to attach the 4-chlorophenyl group.
- In Situ Monitoring : Techniques like HPLC or LC-MS to track intermediates and adjust reaction parameters dynamically .
- Purification Strategies : Use of column chromatography with polar/non-polar solvent gradients or recrystallization from ethanol/water mixtures. Burkhard et al. (2010) emphasize the importance of achiral intermediates to reduce enantiomeric separation demands .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- NMR : H and C NMR verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and 4-chlorophenyl substituents (aromatic protons at δ ~7.3–7.5 ppm) .
- X-ray Crystallography : Crystal structures (e.g., monoclinic systems with space group P21) reveal bond angles and π–π stacking interactions, as seen in related oxetane derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 182.03 (CHClO).
Advanced: How does the oxetane ring in this compound influence the pharmacokinetic properties of drug candidates?
Methodological Answer:
The oxetane ring improves metabolic stability and solubility by:
- Reducing Lipophilicity : The oxygen atom increases polarity, lowering logP values.
- Enhancing Hydrogen Bonding : The oxetane oxygen interacts with biological targets, as demonstrated in Burkhard et al. (2010), where oxetanes improved oral bioavailability in preclinical models .
- Minimizing Stereochemical Complexity : The 3-substituted achiral structure avoids enantiomer-related toxicity issues, critical in lead optimization .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
- Waste Disposal : Absorb spills with diatomaceous earth and dispose as hazardous waste (EPA guidelines) .
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?
Methodological Answer:
- Reproducibility Checks : Validate purity via HPLC (>95%) and elemental analysis.
- Polymorphism Studies : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.
- Solvent Screening : Test solubility in DMSO, ethanol, and water at varying temperatures, noting discrepancies due to hygroscopicity or impurities .
Basic: What computational tools are used to predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software to model transition states during ring-opening reactions.
- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict bioavailability.
- ADMET Prediction : Tools like SwissADME estimate toxicity profiles (e.g., CYP450 inhibition) .
Advanced: How can this compound be functionalized for structure-activity relationship (SAR) studies in medicinal chemistry?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens or nitro groups at the 4-chlorophenyl ring for electronic effects.
- Cross-Coupling : Suzuki-Miyaura reactions to attach heterocycles (e.g., pyridines) for enhanced target binding.
- Ring Modification : Replace oxetane with thietane or azetidine to assess ring size/heteroatom impact .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorescence-based screens (e.g., kinase or protease targets).
- Cytotoxicity Testing : MTT assays on HEK293 or HepG2 cell lines.
- Membrane Permeability : Caco-2 cell monolayers to predict intestinal absorption .
Advanced: What strategies mitigate the environmental impact of this compound synthesis byproducts?
Methodological Answer:
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize metal waste.
- Biodegradation Studies : Employ OECD 301F tests to assess microbial degradation of chlorinated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



